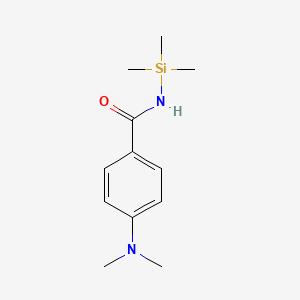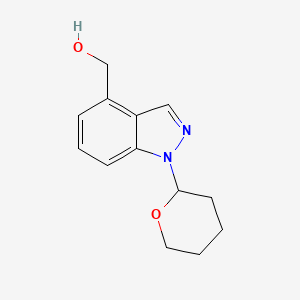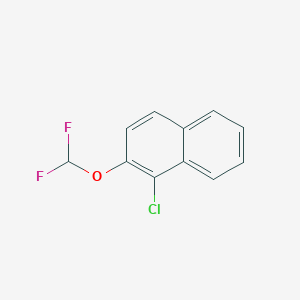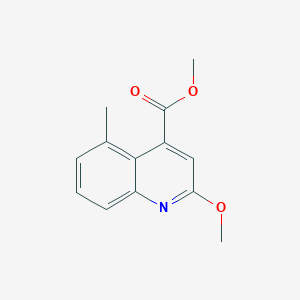
4-(Dimethylamino)-N-(trimethylsilyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-N-(trimethylsilyl)benzamide is an organic compound that features both a dimethylamino group and a trimethylsilyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-N-(trimethylsilyl)benzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-(Dimethylamino)benzoic acid+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-N-(trimethylsilyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-N-(trimethylsilyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-N-(trimethylsilyl)benzamide involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but lacks the trimethylsilyl group.
4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a benzamide core.
N-(Trimethylsilyl)benzamide: Lacks the dimethylamino group.
Uniqueness
4-(Dimethylamino)-N-(trimethylsilyl)benzamide is unique due to the presence of both the dimethylamino and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
61511-55-5 |
|---|---|
Molecular Formula |
C12H20N2OSi |
Molecular Weight |
236.38 g/mol |
IUPAC Name |
4-(dimethylamino)-N-trimethylsilylbenzamide |
InChI |
InChI=1S/C12H20N2OSi/c1-14(2)11-8-6-10(7-9-11)12(15)13-16(3,4)5/h6-9H,1-5H3,(H,13,15) |
InChI Key |
CYQBXEAZJQGCEU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6,8-Dihydroxy-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11876338.png)

![Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11876364.png)
![2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11876368.png)
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile](/img/structure/B11876379.png)




